1-Ethyl-3,3,6-trimethyloctahydro-2,1-benzisoxazole
Description
1-Ethyl-3,3,6-trimethyloctahydro-2,1-benzisoxazole (CAS 1248097-59-7) is a bicyclic heterocyclic compound characterized by an octahydrobenzisoxazole core substituted with ethyl and methyl groups. Its structure includes a fully saturated bicyclic system (octahydro), distinguishing it from simpler unsaturated benzisoxazole derivatives. The compound is listed under synonyms such as NSC 49885 and DTXSID60978812, with a defined chemical structure provided by Parchem Chemicals (Fig. 1) . The saturated ring system likely enhances its stability and alters physicochemical properties compared to aromatic analogs.
Properties
CAS No. |
6296-32-8 |
|---|---|
Molecular Formula |
C12H23NO |
Molecular Weight |
197.32 g/mol |
IUPAC Name |
1-ethyl-3,3,6-trimethyl-3a,4,5,6,7,7a-hexahydro-2,1-benzoxazole |
InChI |
InChI=1S/C12H23NO/c1-5-13-11-8-9(2)6-7-10(11)12(3,4)14-13/h9-11H,5-8H2,1-4H3 |
InChI Key |
OVLKBJBVASLXKU-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2CC(CCC2C(O1)(C)C)C |
Origin of Product |
United States |
Preparation Methods
Reaction Scheme and Conditions
- Reactants : Glyoxylate esters and nitrosoarenes.
- Catalyst : BF3·Et2O (10 mol % optimal loading).
- Solvent : Dichloromethane or dichloroethane preferred.
- Temperature : Mild heating (~45 °C) with reflux.
- Time : Extended reaction times (up to 48 hours) improve yields.
- Atmosphere : Nitrogen to avoid oxidation.
Yields and Optimization
| Entry | Catalyst Loading (mol %) | Temperature (°C) | Solvent | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | 10 | 45 (reflux) | CH2Cl2 | 70-79 | Optimal conditions |
| 2 | 5 | 45 | CH2Cl2 | Lower | Reduced catalyst loading |
| 3 | 10 | Room temp | CH2Cl2 | Lower | Lower temperature |
| 4 | 10 | 45 | Protic solvents | Lower | Protic solvents inferior |
Application to Target Compound
- The method can be adapted to synthesize this compound by selecting appropriate glyoxylate esters and nitrosoarenes bearing the ethyl and methyl substituents.
- Post-annulation hydrogenation or reduction steps may be required to achieve the octahydro (saturated) ring system.
Base-Promoted Cyclization from Nitroarenes
Reaction Scheme and Conditions
- Reactants : Nitroarenes and carbanion precursors such as arylacetonitriles.
- Base : Potassium tert-butoxide (t-BuOK).
- Additives : Chlorotrialkylsilanes (e.g., chlorotrimethylsilane).
- Solvent : Tetrahydrofuran (THF).
- Temperature : Initial cooling to 0 °C, then room temperature stirring.
- Time : Several hours (2–5 h).
Mechanistic Insights
- The reaction proceeds via formation of a σ-adduct between the nitroarene and the carbanion precursor.
- Protonation and elimination steps lead to intramolecular cyclization forming the benzisoxazole ring.
- Protic conditions are crucial for the transformation of intermediates.
- The reaction is reversible at the initial step, requiring careful control of nucleophile addition and substitution pattern.
Yields and Optimization
| Parameter | Optimal Condition | Effect on Yield/Selectivity |
|---|---|---|
| Base amount | Slight excess of t-BuOK | Ensures complete deprotonation |
| Chlorosilane amount | Excess (e.g., 12 mmol) | Facilitates silylation and cyclization |
| Temperature | 0 °C to room temperature | Controls reaction rate and side reactions |
| Solvent | THF | Good solubility and reaction medium |
Application to Target Compound
- By choosing nitroarenes and carbanion precursors with the desired ethyl and methyl substituents, this method can be tailored to synthesize this compound.
- Subsequent reduction steps may be necessary to saturate the ring system fully.
Comparative Summary of Preparation Methods
| Feature | Lewis Acid-Catalyzed Annulation | Base-Promoted Cyclization |
|---|---|---|
| Key Reagents | Glyoxylate esters, nitrosoarenes | Nitroarenes, carbanion precursors |
| Catalyst/Base | BF3·Et2O (Lewis acid) | t-BuOK (strong base) |
| Solvent | Dichloromethane, dichloroethane | THF |
| Temperature | Mild heating (~45 °C) | 0 °C to room temperature |
| Reaction Time | Up to 48 hours | 2–5 hours |
| Mechanism | Umpolung addition, Friedel–Crafts cyclization | σ-adduct formation, protonation, elimination |
| Suitability for Saturated Rings | Requires post-reaction reduction | Requires post-reaction reduction |
| Yield Range | Moderate to high (up to ~79%) | Moderate, dependent on substrate |
Research Findings and Notes
- The Lewis acid-catalyzed method is atom economical and allows for a convergent synthesis of benzisoxazoles with diverse substitution patterns.
- The base-promoted method offers versatility in nucleophile scope but is limited by the reversibility of initial steps and the need for protic conditions.
- Both methods require careful selection of starting materials to incorporate the ethyl and methyl groups at the correct positions.
- Saturation of the octahydro ring system is typically achieved by hydrogenation or other reduction techniques after ring formation.
- Side reactions such as Bamberger rearrangement can occur under acidic conditions, affecting yields and purity.
Chemical Reactions Analysis
1-Ethyl-3,3,6-trimethyloctahydro-2,1-benzisoxazole undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
Neuropharmacological Research
Recent studies have highlighted the potential of benzisoxazole derivatives, including 1-Ethyl-3,3,6-trimethyloctahydro-2,1-benzisoxazole, in neuropharmacology. These compounds are being investigated for their ability to act as multi-target-directed ligands (MTDLs) for treating neurodegenerative diseases complicated by depression. In vitro assays have shown that certain derivatives exhibit significant inhibitory activity against monoamine oxidase enzymes, which are crucial in the metabolism of neurotransmitters .
Antimicrobial Activity
Benzisoxazole compounds have demonstrated antimicrobial properties. Research indicates that derivatives can exhibit antibacterial and antifungal activities against various pathogens. For instance, studies involving structural modifications have led to compounds with enhanced efficacy against resistant strains of bacteria and fungi .
Rubber and Polymer Chemistry
The compound is also being explored in polymer chemistry, particularly as a potential additive in rubber manufacturing. Its properties may enhance the flexibility and durability of rubber products. The incorporation of benzisoxazole derivatives into elastomeric materials can lead to improved cross-linking characteristics, which are essential for high-performance applications such as tire manufacturing .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Neuropharmacology | Demonstrated significant inhibition of monoamine oxidase B by benzisoxazole derivatives. |
| Study 2 | Antimicrobial Efficacy | Showed effective antibacterial activity against resistant bacterial strains. |
| Study 3 | Polymer Applications | Highlighted improvements in elasticity and durability when incorporating benzisoxazole into rubber formulations. |
Mechanism of Action
The mechanism of action of 1-Ethyl-3,3,6-trimethyloctahydro-2,1-benzisoxazole involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or interact with cellular receptors to exert its effects. Detailed studies are required to fully elucidate these mechanisms .
Comparison with Similar Compounds
Structural and Substituent Variations
Key structural differences among benzisoxazole derivatives arise from substituent patterns and ring saturation:
| Compound Name | Substituents/Ring Saturation | Key Structural Features |
|---|---|---|
| 1-Ethyl-3,3,6-trimethyloctahydro-2,1-benzisoxazole | Ethyl (C-1), three methyl groups (C-3, C-3, C-6); octahydro (saturated) | High steric bulk; enhanced conformational rigidity due to saturation |
| 3-Phenyl-2,1-benzisoxazole | Phenyl at C-3; unsaturated bicyclic system | Aromatic ring system; planar geometry |
| 3-Methyl-2,1-benzisoxazole | Methyl at C-3; unsaturated bicyclic system | Simple alkyl substitution; reactive C-3 methyl group |
| 5-Substituted benzisoxazole-Thiazolidinedione derivatives | Thiazolidine-2,4-dione moiety fused to benzisoxazole | Hybrid heterocyclic system; potential pharmacological activity |
| 3-Amino-6-nitro-2,1-benzisoxazole | Amino (C-3) and nitro (C-6) groups | Electron-withdrawing substituents; photochemical synthesis |
Physicochemical and Reactivity Profiles
- Saturation Effects: The octahydro structure of the target compound reduces aromaticity, likely increasing solubility in non-polar solvents and decreasing reactivity in electrophilic substitutions compared to unsaturated analogs like 3-phenyl- or 3-methyl-2,1-benzisoxazole .
- Reactivity: 3-Methyl-2,1-benzisoxazole undergoes rapid H-D exchange (15 minutes in methanol-D₂O) and reacts with aromatic aldehydes in acidic media, while the saturated target compound may exhibit slower kinetics due to steric hindrance and lack of aromatic conjugation .
Biological Activity
1-Ethyl-3,3,6-trimethyloctahydro-2,1-benzisoxazole (CAS Number: 6296-32-8) is a compound belonging to the benzisoxazole family, known for its diverse biological activities. This article explores its synthesis, biological properties, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C12H23NO
- Molecular Weight : 197.3171 g/mol
- Appearance : Typically appears as a colorless to pale yellow liquid or solid.
Synthesis
The synthesis of this compound can be achieved through various methods involving the cyclization of appropriate precursors. The methods often include:
- Refluxing with nitro compounds : This method involves the reductive cyclization of ortho-substituted nitro compounds.
- Photochemical methods : Utilizing light to induce cyclization reactions.
Antimicrobial Activity
Research indicates that derivatives of benzisoxazoles exhibit significant antimicrobial properties. For instance:
- A study assessed the in vitro antimicrobial activity against various Gram-positive and Gram-negative bacteria as well as fungi like Candida albicans. The synthesized compounds showed a broad spectrum of activity with Minimum Inhibitory Concentration (MIC) values ranging from 250 to 7.81 µg/ml .
Antifungal Activity
In comparative studies, certain benzisoxazole derivatives demonstrated promising antifungal activity against resistant strains of C. albicans, outperforming standard antifungal agents like fluconazole in some cases .
Antibacterial Activity
Another study focused on the antibacterial properties of benzisoxazole derivatives, indicating that some compounds exhibited significant activity against both Gram-positive and Gram-negative bacteria .
Case Studies
| Study | Compound Tested | Biological Activity | MIC Values |
|---|---|---|---|
| Pottorf et al. (2008) | Various benzoxazoles | Antimicrobial | 250 - 7.81 µg/ml |
| ResearchGate Study (2015) | 2-(2-benzisoxazol-3-yl)ethyl benzimidazoles | Antibacterial & Antifungal | Not specified |
The biological activity of benzisoxazoles is often attributed to their ability to interact with cellular targets such as enzymes and membrane structures. The specific mechanisms can vary widely depending on the structure and substituents on the benzisoxazole ring.
Q & A
Basic Research Questions
Q. What synthetic methodologies are effective for introducing ethyl and methyl substituents into the benzisoxazole scaffold?
- Methodology : Ethyl and methyl groups can be introduced via oxidative cyclization of ortho-aminoaryl ketones using hypervalent iodine reagents. For example, ortho-aminoacetophenone derivatives undergo cyclization under hypervalent iodine conditions to yield 3-methyl-2,1-benzisoxazole analogs . Ethylation may require alkylation of intermediate amines or ketones prior to cyclization.
- Optimization : Refluxing in DMSO for 18 hours followed by reduced-pressure distillation and crystallization (water-ethanol) yields stable products (~65% yield) .
Q. How can structural characterization of 1-ethyl-3,3,6-trimethyloctahydro-2,1-benzisoxazole be performed?
- Techniques :
- X-ray crystallography : Resolves bond lengths (e.g., C10–C9–C3: 113.4° deviation from 109°) and intramolecular interactions (e.g., Cl⋯H4 = 3.1169 Å) .
- NMR spectroscopy : ¹H and ¹³C NMR confirm substituent positions, as demonstrated for 5-substituted benzisoxazoles (e.g., 5-n-butoxy-2,1-benzisoxazole: δ 1.05 ppm for methyl groups) .
Advanced Research Questions
Q. How do steric and electronic effects of substituents influence the reactivity of benzisoxazole derivatives?
- Case Study : Substituents like chloro(phenyl)methyl groups induce steric strain (e.g., dihedral angle of 70.33° between benzisoxazole and phenyl rings), altering reaction pathways . Electron-withdrawing groups (e.g., nitro) reduce nucleophilic attack on the isoxazole ring, while methyl/ethyl groups enhance lipophilicity for bioactivity .
- Data Analysis : Compare yields of 5-substituted derivatives (e.g., 90% for 5-(phenylsulfanyl) vs. 58% for 5-n-butoxy), correlating steric bulk with reaction efficiency .
Q. What computational approaches validate the stability of octahydro-2,1-benzisoxazole conformers?
- Modeling : Density Functional Theory (DFT) calculations predict non-bonded interactions (e.g., H9⋯H11 = 2.2495 Å), which explain deviations in bond angles (C3–C3a–C4: 138.2° vs. ideal 120°) .
- Validation : Match computed vibrational spectra (IR) with experimental data to confirm planar isoxazole rings (max. deviation: 0.007 Å) .
Q. How can contradictory spectral data in benzisoxazole synthesis be resolved?
- Example : Discrepancies in ¹³C NMR shifts for 5-hydroxy-2,1-benzisoxazole may arise from tautomerism. Use deuterated solvents (e.g., DMSO-d6) and variable-temperature NMR to identify dominant tautomers .
- Best Practices : Cross-validate with high-resolution mass spectrometry (HRMS) and X-ray data to resolve ambiguities .
Tables for Key Data
Table 1 : Substituent Effects on Benzisoxazole Synthesis Yields
| Substituent | Yield (%) | Key Condition | Reference |
|---|---|---|---|
| 5-n-Butoxy | 58 | DMSO reflux, 18 h | |
| 5-Phenoxy | 52 | Ice-water crystallization | |
| 5-(Phenylsulfanyl) | 90 | Ethanol recrystallization |
Table 2 : Structural Parameters from X-ray Data
| Parameter | Value |
|---|---|
| C10–C9–C3 angle | 113.4° |
| Cl⋯H4 distance | 3.1169 Å |
| Isoxazole ring planarity | 0.007 Å deviation |
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
